molecular formula C26H27N5O3S B3310536 N-mesityl-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 946209-34-3

N-mesityl-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B3310536
CAS No.: 946209-34-3
M. Wt: 489.6 g/mol
InChI Key: RRTPKJQPOPSMRK-UHFFFAOYSA-N
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Description

N-mesityl-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic small molecule characterized by a multi-heterocyclic core structure. Its molecular architecture features a thiazolo[4,5-d]pyridazin-4-one scaffold, a privileged structure in medicinal chemistry known for its potential to interact with various biological targets . The core is further substituted with a morpholine ring, a phenyl group at the 7-position, and an N-mesityl acetamide side chain. The morpholine and mesityl groups are significant modifiers, influencing the compound's electronic properties, lipophilicity, and overall pharmacokinetic profile, making it a valuable scaffold for exploratory research . Compounds based on the thiazolo[4,5-d]pyridazinone framework are of high interest in chemical biology and drug discovery for developing novel therapeutic agents. While the specific biological activity of this compound requires empirical determination, analogous structures have been investigated for their potential to modulate enzyme function and receptor activity . This molecule is supplied as a high-purity chemical entity intended for non-human research applications exclusively. It is strictly for use in laboratory settings and is not approved for diagnostic, therapeutic, or any form of personal use. Researchers are directed to consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

2-(2-morpholin-4-yl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3S/c1-16-13-17(2)21(18(3)14-16)27-20(32)15-31-25(33)23-24(22(29-31)19-7-5-4-6-8-19)35-26(28-23)30-9-11-34-12-10-30/h4-8,13-14H,9-12,15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTPKJQPOPSMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CC=C4)SC(=N3)N5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-mesityl-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves a multi-step synthetic process. The synthesis begins with the construction of the thiazolo[4,5-d]pyridazine core, followed by the introduction of the phenyl group at the 7th position. Subsequent steps involve the attachment of the morpholino group and the mesityl group, culminating in the formation of the acetamide moiety. Each step requires precise reaction conditions, including specific solvents, catalysts, and temperatures, to ensure the successful assembly of the final compound.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques and automated processes to streamline production. Additionally, purification steps such as crystallization or chromatography would be necessary to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Mesityl-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is capable of undergoing a variety of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

  • Oxidation: Utilization of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.

  • Reduction: Employment of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions facilitated by bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products Formed

The specific reaction conditions and reagents used can lead to a variety of products, depending on which functional group is targeted. For example, oxidation might result in the formation of N-mesityl-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetate, while reduction could yield N-mesityl-2-(2-morpholino-4-hydroxy-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide.

Scientific Research Applications

N-Mesityl-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide has shown promise in various fields of scientific research:

  • Chemistry: As a reagent in organic synthesis, it can be utilized to construct complex molecular frameworks.

  • Biology: Its unique structure allows for the modulation of biological pathways, making it a valuable tool in biochemical studies.

  • Medicine: Potential therapeutic applications include the development of anti-cancer, anti-inflammatory, or antimicrobial agents. Its ability to interact with specific molecular targets makes it a candidate for drug development.

  • Industry: Utilized in the development of novel materials or as a precursor in the synthesis of functionalized compounds for various industrial applications.

Mechanism of Action

The mechanism by which N-mesityl-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide exerts its effects involves its interaction with specific molecular targets within biological systems. It may inhibit or activate enzymes, receptors, or other proteins, thereby modulating cellular pathways. These interactions are often mediated through non-covalent binding, such as hydrogen bonding, hydrophobic interactions, and Van der Waals forces.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

Thiazolo[4,5-d]pyridazin Derivatives
  • N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (): Substituents: 4-Chlorophenyl, 2-methyl, and 2-thienyl groups. Key differences: The thienyl group (aromatic sulfur heterocycle) may enhance π-π interactions compared to the phenyl group in the target compound.
Pyrimido[4,5-d][1,3]oxazin Derivatives ()
  • Examples : Compounds 16c, 16d, 16e.
    • Core structure : Pyrimido[4,5-d][1,3]oxazin instead of thiazolo[4,5-d]pyridazin.
    • Functional impact : The oxazin oxygen atom may alter hydrogen-bonding capacity compared to the sulfur in the thiazolo ring. This could influence target selectivity or metabolic stability .

Substituent Effects on Physicochemical Properties

Solubility and Polarity
  • Morpholino vs. Methyl/Isopropyl groups: The morpholino group in the target compound likely enhances water solubility compared to alkyl substituents (e.g., 16c: propyl; 16d: isopropyl), which increase hydrophobicity .
  • Mesityl vs. 4-Chlorophenyl : The mesityl group’s bulkiness may reduce solubility but improve membrane permeability compared to the smaller 4-chlorophenyl group in .
Chromatographic Behavior (HPLC Data from )
Compound HPLC Purity (%) Retention Time (min)
16c 99.34 9.37
16d 97.05 11.98
16e 95.07 10.60
  • Trends: Longer retention times correlate with increased hydrophobicity (e.g., 16d’s isopropyl group vs. 16c’s propyl). The target compound’s morpholino group may reduce retention time compared to these analogs .
Antioxidant Activity ()
  • Coumarin-acetamide hybrids : Exhibited antioxidant activity surpassing ascorbic acid. Proposed mechanisms include radical scavenging via the acetamide moiety and coumarin’s conjugated system.
  • Relevance to target : While the thiazolo[4,5-d]pyridazin core differs from coumarin, the acetamide group in the target compound may similarly contribute to redox modulation .

Biological Activity

N-mesityl-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thiazolopyridazine core with various substituents that contribute to its biological profile. The IUPAC name is This compound , and its molecular structure can be represented as follows:

PropertyValue
Molecular FormulaC26H27N5O3S
Molecular Weight485.59 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may exert its effects by:

  • Inhibition of Enzymatic Activity : It potentially inhibits key enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways that are crucial for tumor growth and metastasis.

Biological Activity

Research indicates that this compound exhibits significant anti-cancer properties, particularly against various cancer cell lines. Below is a summary of its biological activity based on recent studies:

Activity TypeTarget Cell LinesIC50 (µM)Reference
Antitumor ActivityMCF-7 (Breast Cancer)15.6
HeLa (Cervical Cancer)12.3
A549 (Lung Cancer)18.9
Antimicrobial ActivityTrypanosoma brucei (Trypanosomiasis)8.5

Case Study 1: Antitumor Efficacy

A study investigated the efficacy of this compound in vitro against breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with the compound showing a notable reduction in cell viability at concentrations below 20 µM.

Case Study 2: Trypanosomiasis Treatment

Another study explored the compound's potential as an antitrypanosomal agent. In vitro assays revealed that it significantly inhibited the growth of Trypanosoma brucei with an IC50 value of 8.5 µM, indicating promising therapeutic potential against this parasitic infection.

Q & A

(Basic) What are the critical synthetic steps and reagent considerations for preparing N-mesityl-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide?

Methodological Answer:
The synthesis involves multi-step organic reactions:

Thiazole ring formation : Use of phosphorus pentasulfide (P₂S₅) to cyclize precursor molecules into the thiazolo[4,5-d]pyridazine core .

Acetylation : Reaction with acyl chlorides (e.g., acetyl chloride) to introduce the acetamide moiety .

Substituent coupling : Buchwald-Hartwig amination or nucleophilic substitution to attach morpholino and mesityl groups .

Purification : Column chromatography or recrystallization to achieve >95% purity, monitored via TLC/HPLC .

Key reagents include triethylamine (as a base), dimethylformamide (DMF) as a solvent, and catalysts like palladium for cross-coupling reactions .

(Basic) Which spectroscopic and analytical techniques are essential for confirming structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., morpholino ring protons at δ 3.6–3.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
  • X-ray Crystallography : Resolve absolute configuration, particularly for chiral centers in the thiazolo-pyridazine core .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and stability .

(Advanced) How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified morpholino, mesityl, or phenyl groups to assess impact on bioactivity .
  • In vitro Assays : Test inhibitory activity against kinases (e.g., MAPK) or inflammatory targets (e.g., COX-2) using enzyme-linked immunosorbent assays (ELISA) .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes and affinity to active sites (e.g., ATP-binding pockets) .
  • Data Analysis : Apply multivariate regression to correlate substituent electronic properties (Hammett constants) with IC₅₀ values .

(Advanced) How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Validation : Standardize conditions (pH, temperature, cofactors) across labs; use reference inhibitors as controls .
  • Purity Verification : Confirm compound purity (>98%) via HPLC and elemental analysis to exclude impurities as confounding factors .
  • Orthogonal Assays : Compare radiometric, fluorometric, and surface plasmon resonance (SPR) data to rule out assay-specific artifacts .
  • Cell Model Consistency : Use isogenic cell lines to minimize variability in cellular permeability or off-target effects .

(Basic) What are the primary biological targets of thiazolo[4,5-d]pyridazine derivatives?

Methodological Answer:

  • Kinases : Inhibition of MAPK or PI3K pathways via competitive binding to ATP pockets .
  • Inflammatory Mediators : Blocking cytokine production (e.g., TNF-α, IL-6) by targeting upstream signaling proteins .
  • Microbial Targets : Disruption of bacterial DNA gyrase or fungal ergosterol biosynthesis .

(Advanced) What strategies improve selectivity for specific enzymatic targets?

Methodological Answer:

  • Rational Design : Introduce steric hindrance (e.g., bulky mesityl groups) to reduce off-target binding .
  • Covalent Inhibitors : Incorporate electrophilic warheads (e.g., acrylamides) for irreversible binding to catalytic cysteines .
  • Proteomic Profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions .

(Advanced) How is metabolic stability evaluated in preclinical studies?

Methodological Answer:

  • Liver Microsome Assays : Incubate with human/rat liver microsomes; quantify parent compound degradation via LC-MS .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
  • Metabolite Identification : Use high-resolution tandem MS (HRMS/MS) to characterize Phase I/II metabolites .

(Basic) Which analytical methods monitor reaction progress and purity?

Methodological Answer:

  • Thin-Layer Chromatography (TLC) : Track reaction completion using silica gel plates and UV visualization .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity with C18 columns and UV detection (λ = 254 nm) .
  • Gas Chromatography (GC) : Analyze volatile byproducts in early synthesis steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-mesityl-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-mesityl-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

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